molecular formula C40H62N12O9 B15128590 1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B15128590
M. Wt: 855.0 g/mol
InChI Key: QVMYBFKDLPBYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.

    Protection and Deprotection Steps: To protect sensitive functional groups during intermediate steps.

    Selective Functionalization: Introducing specific groups like imidazole or phenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Solid-Phase Peptide Synthesis (SPPS): For efficient and scalable production.

    Automated Synthesizers: To ensure precision and reproducibility.

    Purification Techniques: Such as HPLC to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC or KMnO4 for oxidation reactions.

    Reducing Agents: Like NaBH4 or LiAlH4 for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products depend on the specific reactions but may include:

    Quinones: From oxidation of phenolic groups.

    Reduced Imidazoles: From reduction reactions.

    Substituted Amides: From nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in metal-catalyzed reactions.

    Material Science: In the development of new polymers or nanomaterials.

Biology

    Enzyme Inhibition: As a potential inhibitor of specific enzymes.

    Protein Interaction Studies: Due to its complex structure.

Medicine

    Drug Development: As a lead compound for developing new therapeutics.

    Diagnostic Tools: In imaging or biomarker studies.

Industry

    Biotechnology: In the production of bioactive peptides.

    Pharmaceuticals: As an intermediate in drug synthesis.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes.

    Receptor Modulation: Interacting with cell surface receptors.

    Signal Transduction Pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Such as insulin or oxytocin.

    Imidazole Derivatives: Like histamine or cimetidine.

    Phenolic Compounds: Such as tyrosine or dopamine.

Uniqueness

This compound’s uniqueness lies in its highly specific and complex structure, which allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMYBFKDLPBYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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